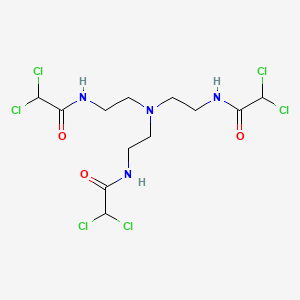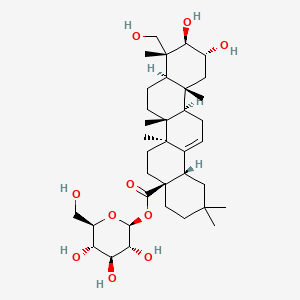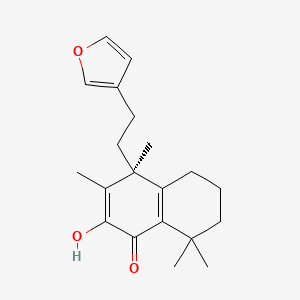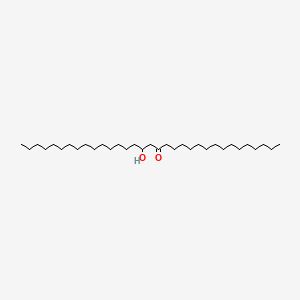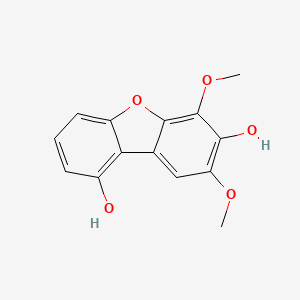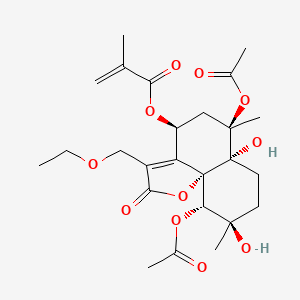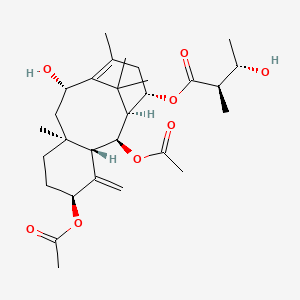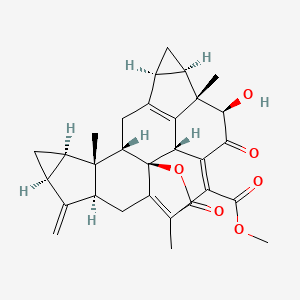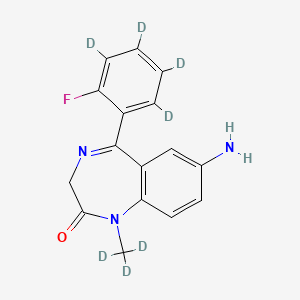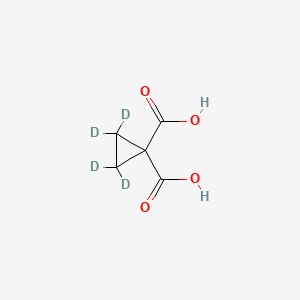
1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid is a deuterated derivative of cyclopropane-1,1-dicarboxylic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at the 2, 2, 3, and 3 positions of the cyclopropane ring. The incorporation of deuterium atoms makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid typically involves the deuteration of cyclopropane-1,1-dicarboxylic acid. One common method is to start with cyclopropane-1,1-dicarboxylic acid and subject it to deuterium exchange reactions using deuterated reagents. For example, the compound can be synthesized by reacting cyclopropane-1,1-dicarboxylic acid with deuterated water (D2O) in the presence of a deuterium exchange catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes typically use deuterated solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient incorporation of deuterium atoms into the cyclopropane ring .
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction may produce diols .
Scientific Research Applications
1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts that require isotopic labeling for enhanced performance
Mechanism of Action
The mechanism of action of 1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms due to the isotope effect. This effect can alter the rate of chemical reactions and provide insights into reaction pathways. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: The non-deuterated analog of 1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid.
Cyclopropane-1,2-dicarboxylic acid: A similar compound with carboxylic acid groups at different positions on the cyclopropane ring.
Cyclopropane-1,1-dicarboxylic acid cyclic isopropylidene ester: A derivative with an ester functional group
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. The deuterium atoms enhance the compound’s stability and allow for precise tracking in various chemical and biological processes .
Properties
IUPAC Name |
2,2,3,3-tetradeuteriocyclopropane-1,1-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKLLWKMYAMLIF-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1(C(=O)O)C(=O)O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

